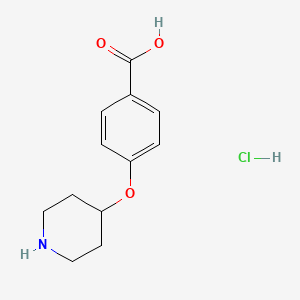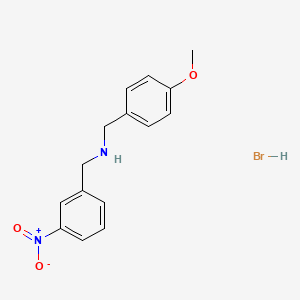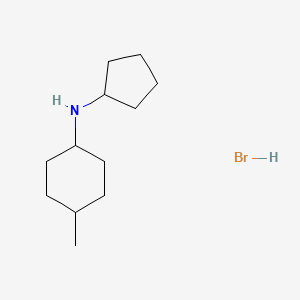
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide
Overview
Description
“N-(3-nitrobenzyl)cyclohexanamine hydrobromide” is a compound with the CAS Number: 1609396-61-3 . It has a molecular weight of 315.21 . The compound is a solid and is stored at room temperature .
Molecular Structure Analysis
The InChI Code for “N-(3-nitrobenzyl)cyclohexanamine hydrobromide” is 1S/C13H18N2O2.BrH/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12;/h4-5,8-9,12,14H,1-3,6-7,10H2;1H .Physical And Chemical Properties Analysis
“N-(3-nitrobenzyl)cyclohexanamine hydrobromide” is a solid and is stored at room temperature . It has a molecular weight of 315.21 .Scientific Research Applications
Synthesis and Organic Chemistry
- Synthetic Technology: N,N-Dimethyl-4-nitrobenzylamine, a related compound, is an important intermediate in organic synthesis, widely used in medicine, pesticides, and chemical fields. The study focused on improving the traditional process for hydrobromide bromine preparation, resulting in a method with low production cost and simple operation (Wang Ling-ya, 2015).
Polymers and Material Science
- Photolabile Groups in Polymer Chemistry: The o-nitrobenzyl group (o-NB), a chemical group related to N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide, is frequently used in polymer and materials science due to its photolabile properties. This allows the alteration of polymer properties through irradiation. Applications include photodegradable hydrogels, functionalization for thin film patterning, and self-assembled monolayers (H Zhao et al., 2012).
Biological Systems and Photochemistry
- Caged ATP Studies: 2-Nitrobenzyl derivatives, closely related to this compound, have been used as photolabile protecting groups in the study of ATP-requiring biological systems. The research involved using 'caged ATP' and exploring its potential for structural and kinetic studies in biological systems (J. Mccray et al., 1980).
Crystallography
- Crystal Structure Analysis: Research on L-threonyl-L-phenylalanine-p-nitrobenzyl ester hydrobromide, a compound structurally similar to this compound, has contributed to the understanding of crystal structures in the field of structural crystallography (M. Mallikarjunan et al., 1969).
Photoaffinity Labeling and Crosslinking
- Photoreactive Groups with Amine Selectivity: 2-Nitrobenzyl alcohol derivatives, closely related to this compound, have been explored for photoaffinity labeling and crosslinking of biomolecules. These derivatives are effective in drug discovery, chemical biology, and protein engineering (Chenxi Wang et al., 2020).
Environmental Sensitivity in Protein Reagents
- Water-soluble Protein Reagents: Research on water-soluble reagents like dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, which are related to this compound, has advanced the understanding of selective modification of amino acids such as tryptophan and cysteine (H. Horton & W. Tucker, 1970).
Mechanism of Action
Target of Action
Compounds with similar structures often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that nitrobenzyl compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
Nitrobenzyl compounds are known to undergo reductive transformations, leading to a variety of products such as amines, azo and azoxy compounds, imines, and products of n-alkylation and n-formylation . These transformations can potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The presence of the nitrobenzyl group and the phenylethanamine moiety in the compound may influence its pharmacokinetic properties .
Result of Action
The reductive transformations of nitrobenzyl compounds can lead to the formation of various products, which can have different biological activities .
Action Environment
The action of N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide can be influenced by various environmental factors. For instance, the photocatalytic reductive transformations of nitrobenzyl compounds can occur under milder conditions and have better selectivity, meeting the requirements of “green” chemistry . Therefore, factors such as light exposure and the presence of certain catalysts can influence the action of the compound.
properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.BrH/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13;/h1-8,11,16H,9-10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEHAHHNXGATIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylbenzofuro[2,3-b]pyridin-8-ol](/img/structure/B3106873.png)
![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B3106879.png)
![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3106884.png)
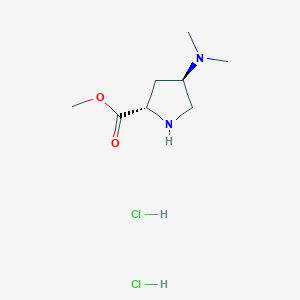
![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B3106901.png)
![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)
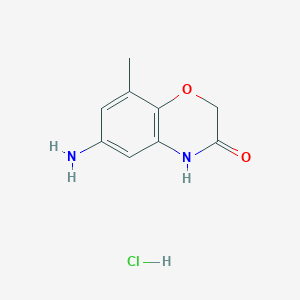
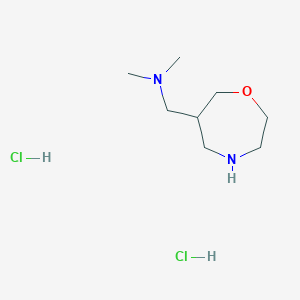
![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)
